2,6-Difluoropyrimidin-4-amine
Overview
Description
2,6-Difluoropyrimidin-4-amine is a heterocyclic organic compound with the molecular formula C4H3F2N3 It is a derivative of pyrimidine, characterized by the presence of two fluorine atoms at positions 2 and 6, and an amino group at position 4
Mechanism of Action
Mode of Action
It is known that pyrimidine derivatives can act as nucleophiles, attacking aldehyde carbon .
Biochemical Pathways
Pyrimidine derivatives are known to be involved in various biochemical processes, but the exact pathways influenced by this specific compound require further investigation .
Pharmacokinetics
It is suggested that the compound has high gastrointestinal absorption and is bbb permeant . The compound’s lipophilicity (Log Po/w) is around 1.11, suggesting it may have good bioavailability .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Difluoropyrimidin-4-amine typically involves the nucleophilic substitution of fluorine atoms on a pyrimidine ring. One common method includes the reaction of 2,6-difluoropyrimidine with ammonia or amines under controlled conditions. The reaction is often carried out in a solvent such as acetonitrile at low temperatures (around 0°C) in the presence of a base like diisopropylethylamine (DIPEA) to facilitate the substitution process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions: 2,6-Difluoropyrimidin-4-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common compared to substitution reactions.
Condensation Reactions: It can form condensation products with aldehydes or ketones.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like ammonia, primary and secondary amines, thiols, and alkoxides in solvents like acetonitrile or ethanol.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products: The major products of these reactions depend on the specific nucleophile or reagent used. For example, reaction with ammonia yields 2,6-diaminopyrimidine, while reaction with thiols produces thioether derivatives .
Scientific Research Applications
2,6-Difluoropyrimidin-4-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibitors and as a precursor for bioactive molecules.
Industry: Used in the production of agrochemicals and specialty chemicals
Comparison with Similar Compounds
2,4-Difluoropyrimidine: Similar structure but with fluorine atoms at positions 2 and 4.
2,6-Dichloropyrimidine: Chlorine atoms instead of fluorine at positions 2 and 6.
4-Amino-2,6-dichloropyrimidine: Chlorine atoms at positions 2 and 6 with an amino group at position 4.
Uniqueness: 2,6-Difluoropyrimidin-4-amine is unique due to the presence of fluorine atoms, which significantly alter its chemical reactivity and biological activity compared to its chlorinated counterparts. The fluorine atoms increase the compound’s stability and ability to participate in hydrogen bonding, making it a valuable compound in medicinal chemistry and other research fields .
Properties
IUPAC Name |
2,6-difluoropyrimidin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3F2N3/c5-2-1-3(7)9-4(6)8-2/h1H,(H2,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBASDBMEDBTAHV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(N=C1F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3F2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40342552 | |
Record name | 2,6-difluoropyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40342552 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
675-12-7 | |
Record name | 2,6-difluoropyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40342552 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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